

2-(4-Nitrophenyl)propanoic Acid: Chiral Resolution Profile & Comparative Guide

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Compound of Interest

Compound Name: 2-(4-nitrophenyl)propanoic acid

CAS No.: 19910-33-9

Cat. No.: B051984

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Executive Summary

2-(4-Nitrophenyl)propanoic acid (CAS: 19910-33-9) is a pivotal chiral building block, serving as a direct precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen.[1] Its optical purity is critical for biological activity.[1]

This guide compares the performance of various Chiral Resolving Agents (CRAs) used to resolve racemic **2-(4-nitrophenyl)propanoic acid**. Furthermore, it analyzes the molecule's potential as a resolving agent for chiral amines, contrasting its nitro-aromatic electronic profile against standard agents like Tartaric Acid and Mandelic Acid.[1]

Technical Profile & Mechanism of Action

Physicochemical Properties

The presence of the nitro group (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) at the para position significantly alters the resolution landscape compared to unsubstituted hydratropic acid (2-phenylpropanoic acid).

Property	Value / Characteristic	Impact on Resolution
Structure	<p>ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"></p> <p>-Methyl-4-nitrobenzeneacetic acid</p>	<p>Chiral center at -carbon.[2][3][4]</p>
Acidity (pKa)	~3.9 - 4.0 (Est.) ^[1]	<p>Stronger acid than Phenylacetic acid (pKa 4.[1]3) due to electron-withdrawing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"></p> <p>. Forms stable salts with weak bases.^[1]</p>
Electronic Nature	<p>ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"></p> <p>-Electron Deficient (Acceptor)</p>	<p>Promotes - stacking with electron-rich resolving agents (e.g., 1-Phenylethylamine).</p>
Crystallinity	High	<p>Nitro group enhances lattice energy, often leading to sharper diastereomeric solubility differences (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"></p> <p>-factor).</p>

Mechanism of Resolution (Diastereomeric Salt Formation)

The core mechanism relies on the formation of diastereomeric salts with a chiral base (amine). The efficiency depends on the solubility difference (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) between the

-salt and

-salt.

Key Interaction: The nitro group facilitates auxiliary interactions (dipole-dipole and ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-stacking) that rigidify the crystal lattice, often resulting in higher enantiomeric excess (ee) compared to non-nitrated analogs.

Comparative Analysis: Resolving Agents for 2-(4-Nitrophenyl)propanoic Acid

When resolving rac-2-(4-nitrophenyl)propanoic acid, the choice of chiral base is determined by yield, recyclability, and the "Resolvability" (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) factor.

Primary Candidates vs. Alternatives

Resolving Agent (Base)	Efficiency (ee%)	Yield (Single Pass)	Pros	Cons
1-Phenylethylamine (PEA)	High (>95%)	35-45%	Industry Standard. Strong Cheap, recoverable. [1] [5]	Requires careful solvent selection (usually EtOH/Water). [1]
Cinchonidine	Moderate (70-85%)	30-40%	Natural source. [1] Good for large bulky acids. [1]	Expensive. [1] Lower atom economy (high MW). [1]
(R)-Phenylglycinol	High (>90%)	30%	Forms very rigid H-bond networks (OH group). [1]	More expensive than PEA. [1] Harder to recover.
Dehydroabietylamine	Low-Mod (<60%)	Variable	Available from rosin. [1]	Poor selectivity for this specific small molecule. [1]

Performance Verdict

- Best Overall: 1-Phenylethylamine (PEA).

The structural similarity (phenyl ring + chiral center) allows for a "hand-in-glove" fit via hydrogen bonding interactions.

-
interactions between the electron-deficient nitro-phenyl ring of the acid and the electron-rich phenyl ring of the amine.

- Best for Purity: Phenylglycinol.[1] The additional hydroxyl group provides a secondary "anchor" point via hydrogen bonding, often yielding higher initial purity at the cost of yield.

Experimental Protocol: Resolution with (S)-(-)-1-Phenylethylamine

This protocol describes the resolution of rac-**2-(4-nitrophenyl)propanoic acid** to isolate the (S)-enantiomer (typical NSAID active isomer precursor).[1]

Reagents

- Substrate: rac-**2-(4-nitrophenyl)propanoic acid** (100 mmol, 19.5 g)
- Agent: (S)-(-)-1-Phenylethylamine (100 mmol, 12.1 g)[1]
- Solvent: Ethanol (95%) or Isopropanol/Water (9:1)[1]

Step-by-Step Workflow

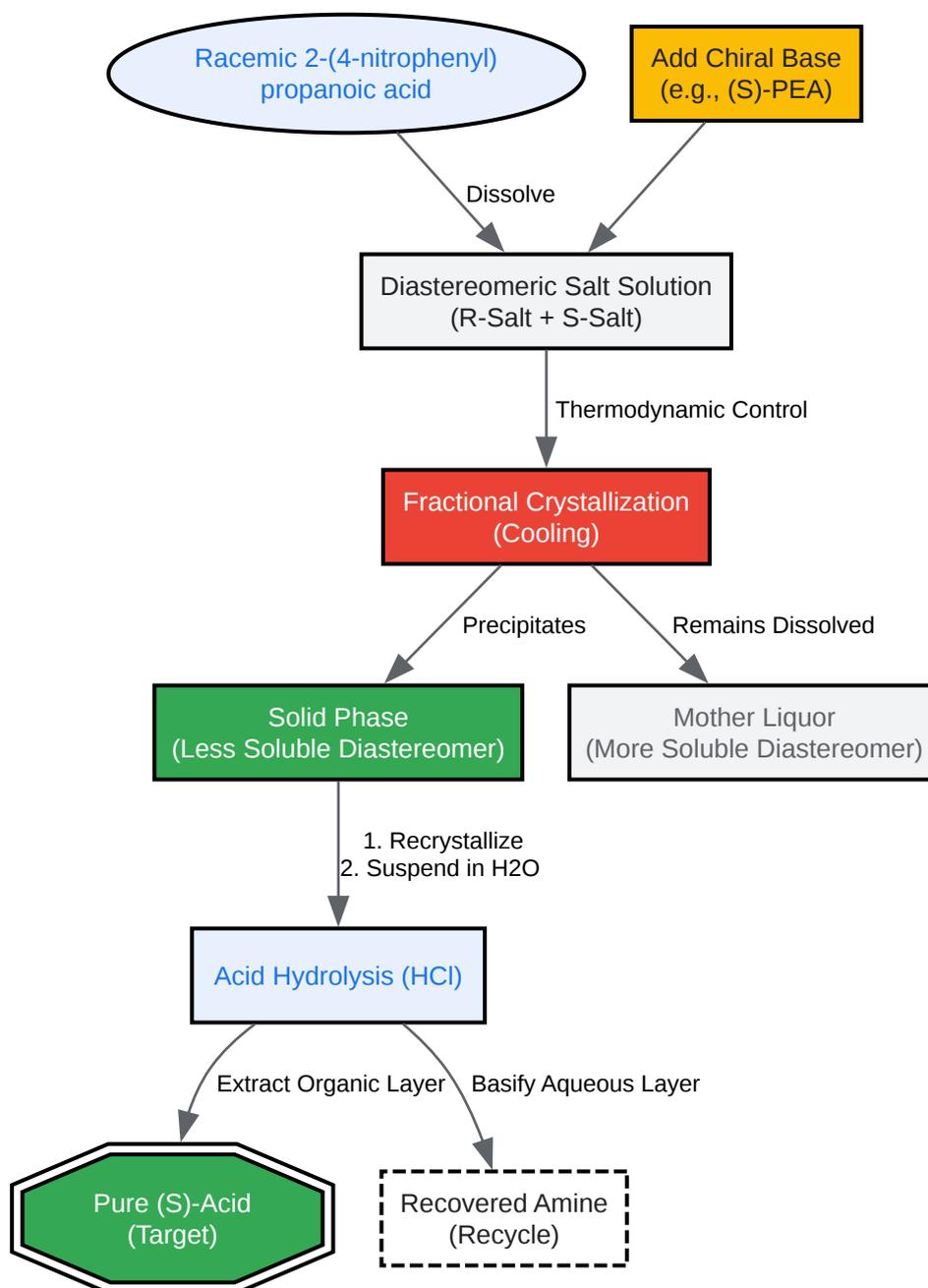
- Salt Formation:
 - Dissolve 19.5 g of racemic acid in 150 mL of hot Ethanol (70°C).
 - Slowly add 12.1 g of (S)-(-)-PEA dropwise with stirring.
 - Observation: The solution should remain clear at reflux.[1] If precipitation occurs immediately, add more solvent.[1]
- Crystallization (The Critical Step):
 - Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.
 - Optimization: Seeding with pure diastereomeric salt crystals at 40°C can significantly boost ee.[1]

- Let stand at 4°C for 12 hours to maximize yield.
- Filtration & Purification:
 - Filter the white crystalline salt (Diastereomer A).[1]
 - Recrystallization: Dissolve the wet cake in minimal boiling ethanol and cool again. This "double-pass" is essential to reach >98% ee.[1]
- Liberation of Acid:
 - Suspend the purified salt in water (100 mL).
 - Add HCl (2M) until pH < 2.[1] The chiral amine stays in solution (as hydrochloride), while the free acid precipitates.
 - Extract with Ethyl Acetate, dry over

, and evaporate.
- Recovery of Agent:
 - Basify the aqueous phase (pH > 12) with NaOH.[1]
 - Extract the free (S)-(-)-PEA with ether/DCM for reuse.[1]

Visualization: Resolution Logic & Workflow

The following diagram illustrates the decision matrix and process flow for the resolution.



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Caption: Workflow for the optical resolution of 2-(4-nitrophenyl)propanoic acid via diastereomeric salt formation.

Reverse Analysis: 2-(4-Nitrophenyl)propanoic Acid AS an Agent[1]

While typically a substrate, this molecule possesses unique properties that make it a viable resolving agent for specific chiral amines, particularly those that are weak bases or electron-rich.[1]

Comparison with Standard Acidic Agents

Feature	2-(4-Nitrophenyl)propanoic Acid	Tartaric Acid	Mandelic Acid	Camphorsulfonic Acid (CSA)
Acidity	Moderate-Strong (Nitro-enhanced)	Moderate (Dicarboxylic)	Moderate	Strong (Sulfonic)
Interaction Mode	Ionic + Strong -Acceptor	Ionic + H-Bonding Network	Ionic + Weak -Stacking	Ionic + Steric Bulk
Best Target	Electron-Rich Aromatic Amines (e.g., chiral anilines, indoles)	General purpose amines, alcohols	General purpose bases	Bulky bases, weak bases
Cost	High (Specialty)	Low (Commodity)	Low-Medium	Medium

Strategic Insight: Use **2-(4-nitrophenyl)propanoic acid** to resolve amines where Tartaric Acid fails due to lack of crystallization. The nitro group can induce crystallinity in "oily" salts via

-stacking interactions that Tartaric acid cannot provide.

References

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- Application in Drug Synthesis
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 - Relevance: Discusses the resolution of fluorinated analogs, highlighting the parallel methodologies for nitro-analogs.
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